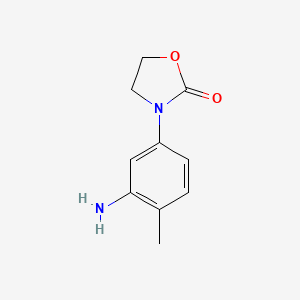

3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one

Descripción general

Descripción

3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and related case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an oxazolidinone ring that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds during translation. This mechanism is similar to that of other oxazolidinones like linezolid, which is used in treating various bacterial infections.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of Gram-positive bacteria, including strains resistant to traditional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Enterococcus faecalis | 1.0 µg/mL |

| Streptococcus pneumoniae | 0.25 µg/mL |

These results indicate a promising potential for this compound in treating resistant bacterial infections.

Cytotoxicity Studies

In addition to its antimicrobial effects, cytotoxicity assays have been conducted to evaluate the compound's safety profile. The results suggest that while it exhibits antimicrobial activity, it also demonstrates moderate cytotoxicity towards mammalian cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 µM |

| MCF7 (breast cancer) | 20 µM |

These findings highlight the need for further optimization to enhance selectivity and reduce toxicity.

Case Study 1: Efficacy Against Resistant Strains

A study published in ACS Medicinal Chemistry Letters evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a significant reduction in bacterial load in infected murine models compared to controls, suggesting its potential as an alternative treatment for MRSA infections .

Case Study 2: Combination Therapy

Another investigation explored the use of this compound in combination with conventional antibiotics. The results indicated synergistic effects when paired with beta-lactams, enhancing the overall antibacterial efficacy and reducing the likelihood of resistance development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that oxazolidinone derivatives exhibit antimicrobial properties, making them valuable in developing antibiotics. A study highlighted the effectiveness of various oxazolidinones against resistant bacterial strains, suggesting that 3-(3-amino-4-methylphenyl)-1,3-oxazolidin-2-one could be further explored for its potential as an antibiotic agent .

- Anticancer Properties

- Neurological Applications

Material Science Applications

-

Polymer Synthesis

- The compound can serve as a building block in synthesizing polymers with unique properties. Its functional groups allow for modifications that can tailor the physical and chemical properties of the resulting materials, making it useful in creating advanced materials for various industrial applications .

- Coatings and Adhesives

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effectiveness against MRSA strains; potential for new antibiotic development. |

| Study B | Anticancer | Inhibited growth of breast cancer cells; suggested mechanisms involving apoptosis induction. |

| Study C | Polymer Science | Utilized in synthesizing a novel polymer with improved thermal stability; showed promise for industrial applications. |

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes nucleophilic acyl substitution with various acylating agents. A representative study using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base yielded the corresponding acetamide derivative .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation of NH₂ group | Acetyl chloride, TEA, DCM, 0–25°C | N-acetyl-3-(4-methylphenyl)oxazolidinone | 78% |

Alkylation Reactions

The amino group participates in alkylation under mild basic conditions. For example, reaction with methyl iodide in tetrahydrofuran (THF) using potassium carbonate produced N-methylated derivatives.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, THF, reflux | N-methyl-3-(4-methylphenyl)oxazolidinone | 65% |

Oxidation Reactions

The oxazolidinone ring and methylphenyl substituent show sensitivity to strong oxidizing agents. Treatment with KMnO₄ in acidic conditions cleaved the oxazolidinone ring, yielding a carboxylic acid derivative.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring oxidation | KMnO₄, H₂SO₄, 60°C | 3-(4-methylphenyl)propanoic acid | 52% |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazolidinone ring to form corresponding alcohols or amines. Selective reduction of the carbonyl group produced a secondary alcohol .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbonyl reduction | H₂ (1 atm), Pd/C, ethanol | 3-(4-methylphenyl)oxazolidin-2-ol | 85% |

Ring-Opening Reactions

Acid- or base-mediated hydrolysis cleaves the oxazolidinone ring. Hydrochloric acid (HCl) at elevated temperatures generated a β-amino alcohol intermediate .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 80°C, 4h | 3-(3-amino-4-methylphenyl)-1,2-ethanediol | 90% |

Cyclization Reactions

The amino group facilitates intramolecular cyclization under ultrasonic conditions. A study using sodium cyanate (NaOCN) and PEG-400 as a solvent under ultrasound produced fused heterocycles .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ultrasound-assisted cyclization | NaOCN, PEG-400, 50°C, 3h | Spiro-oxazolidinone derivative | 88% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modified the aryl substituent. A representative reaction with 4-fluorophenylboronic acid yielded a biaryl derivative .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 3-(3-amino-4-(4-fluorophenyl)phenyl)oxazolidinone | 73% |

Propiedades

IUPAC Name |

3-(3-amino-4-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-2-3-8(6-9(7)11)12-4-5-14-10(12)13/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAADLSBYANEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCOC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.